

# Inter-day and intra-day precision of Luteolin 7-glucuronide analytical method

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## Compound of Interest

Compound Name: Luteolin 7-glucuronide

Cat. No.: B191770

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## Precision in Luteolin 7-glucuronide Analysis: A Comparative Guide

For researchers, scientists, and professionals in drug development, the precision of an analytical method is a critical parameter for ensuring the reliability and validity of experimental data. This guide provides a comparative overview of the inter-day and intra-day precision of analytical methods for **Luteolin 7-glucuronide**, supported by experimental data from various studies.

### Comparative Analysis of Precision

The precision of an analytical method is typically expressed as the relative standard deviation (RSD) of a series of measurements. Intra-day precision refers to the precision obtained when the analysis is carried out by the same analyst using the same equipment over a short period, while inter-day precision is determined by repeating the analysis on different days. A lower RSD value indicates a more precise method.

The following table summarizes the inter-day and intra-day precision for the analysis of **Luteolin 7-glucuronide** and related flavonoid compounds using different analytical techniques.

Analyte	Analytical Method	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
Luteolin 7-glucuronide	HPLC	0.99–2.96[1]	2.03–2.74[1]
Luteolin 7-glucuronide, Luteolin-7-O-gentiobioside, Luteolin-7-O-β-D-glucoside	UFLC-MS/MS	< 15 (deviation)[2][3]	< 15 (deviation)[2]
Luteolin-7-glucoside	HPLC	0.46 (repeatability)	0.41–1.72
Luteolin and Quercetin	RP-HPLC	< 2	< 2
6-Hydroxyluteolin 7-O-glucoside	HPLC/DAD	≤ 0.27	Not Specified

## Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for the key precision studies cited.

### HPLC Method for Luteolin 7-glucuronide

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system.
- Column: A C18 reverse phase column is commonly used.
- Mobile Phase: A gradient elution with acetonitrile and water containing an acidifier like acetic acid or formic acid is typical.
- Detection: UV detection is often employed, with the wavelength set at the maximum absorbance of **Luteolin 7-glucuronide** (around 348 nm).
- Precision Study:

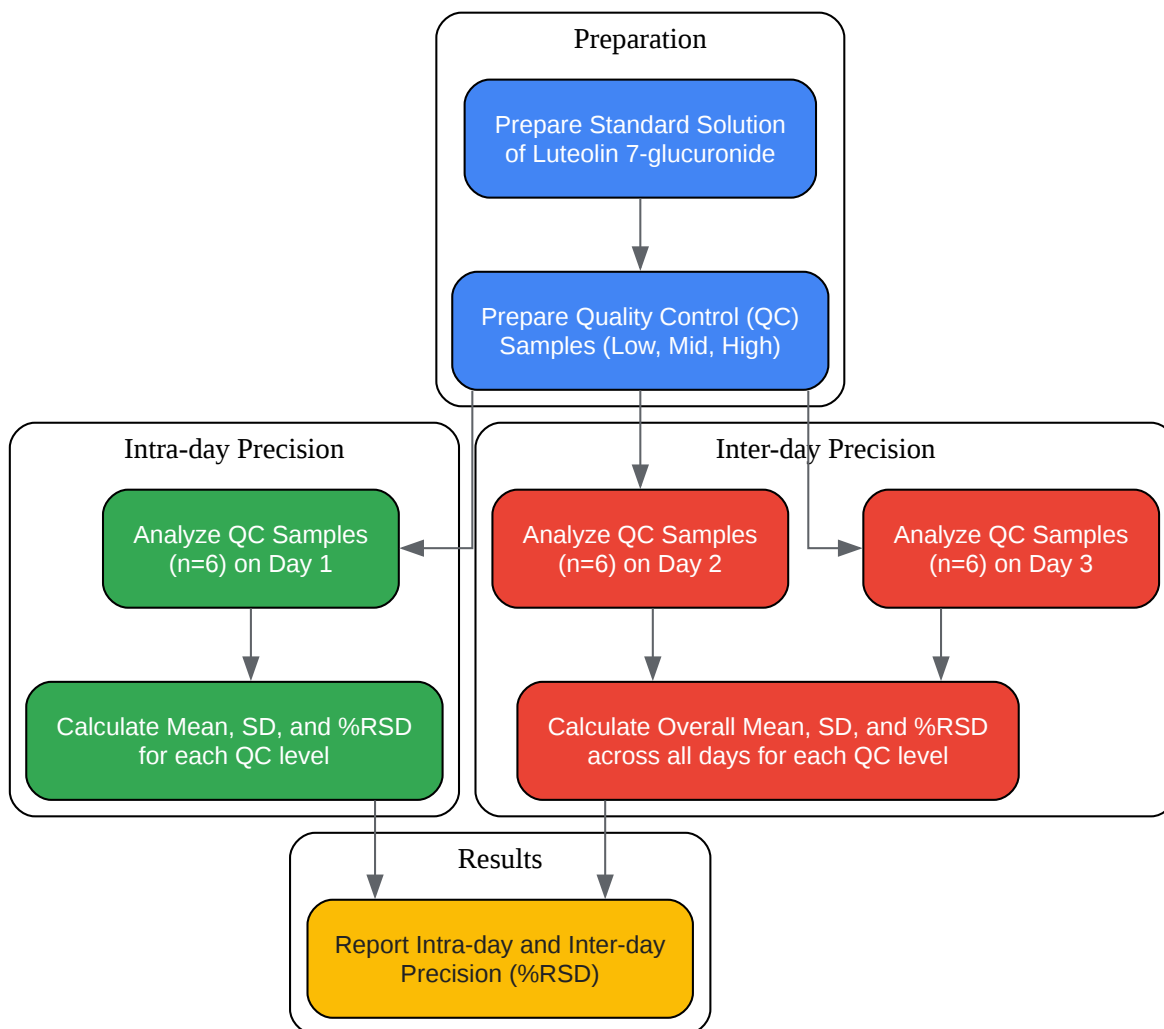
- Intra-day Precision: The analysis of a standard solution of **Luteolin 7-glucuronide** is repeated multiple times (e.g., six times) within the same day to determine the repeatability.
- Inter-day Precision: The analysis is repeated on three different days to assess the intermediate precision.
- The relative standard deviation (RSD) of the peak areas is then calculated to express the precision.

## UFLC-MS/MS Method for Luteolin Glycosides

- Instrumentation: Ultra-Fast Liquid Chromatography coupled with Tandem Mass Spectrometry (UFLC-MS/MS).
- Sample Preparation: Protein precipitation with acidified acetonitrile is used to extract the analytes from plasma samples.
- Chromatographic Separation: A C18 column with a gradient elution system composed of 0.05% formic acid and acetonitrile is employed.
- Detection: Multiple reaction monitoring (MRM) mode with a turbo ion spray source under negative ionization is used for sensitive and selective detection.
- Precision and Accuracy: The intra-day and inter-day precision and accuracy deviations were reported to be less than 15%.

## Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for determining the inter-day and intra-day precision of an analytical method for **Luteolin 7-glucuronide**.



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Caption: Workflow for Precision Analysis.

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